molecular formula C18H17FN2O3S B2558288 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 865544-90-7

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

Cat. No.: B2558288
CAS No.: 865544-90-7
M. Wt: 360.4
InChI Key: NBBULBPBNGDCFR-CZIZESTLSA-N
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Description

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a synthetic small molecule research chemical based on a benzo[d]thiazole scaffold. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted therapies. Benzo[d]thiazole derivatives are recognized as privileged pharmacophores in drug discovery due to their electron-rich, planar structure that enables π-π stacking and hydrogen bonding with biological targets, leading to high receptor affinity . The rational design of this compound incorporates structural features similar to known Epidermal Growth Factor Receptor (EGFR) inhibitors like erlotinib. EGFR is a transmembrane tyrosine kinase that is a critical target in cancer research, as its dysregulation promotes cell proliferation, survival, and metastasis in various cancers, including aggressive forms of breast cancer . Related hybrid compounds featuring benzo[d]thiazole cores linked to aryl groups via flexible spacers have demonstrated potent in vitro anti-cancer activity against a panel of human cancer cell lines, including breast (T47D), prostate (PC3), lung (A549), and colon (HCT116) cancers . Notably, such compounds have been shown to act as potent EGFR inhibitors, with some analogs inhibiting EGFR by over 96% and demonstrating promising inhibition of the downstream PI3K/AKT/mTOR signaling pathway . In research settings, this compound is a candidate for investigating apoptosis induction, cell cycle arrest (particularly at the G2/M phase), and overcoming resistance to classical therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-4-21-15-6-5-12(19)9-16(15)25-18(21)20-17(22)11-7-13(23-2)10-14(8-11)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBULBPBNGDCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorine Substituent: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction between the benzo[d]thiazole derivative and an appropriate aldehyde or ketone.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzothiazole and benzamide motifs are shared with several analogs in the evidence, though substituent variations critically influence properties. Key comparisons include:

Electronic and Steric Effects

  • Fluorine vs. Chlorine : The 6-fluorine substituent in the target compound may enhance metabolic stability compared to chlorine-containing analogs (e.g., sulfonamide derivatives in ), as fluorine’s electronegativity reduces susceptibility to oxidative degradation.
  • Methoxy vs. This contrasts with the electron-withdrawing trifluoromethyl groups in the patent compound , which would polarize the aromatic system differently.

Physicochemical Properties (Inferred)

  • Solubility : The 3,5-dimethoxy groups may improve aqueous solubility relative to the trifluoromethyl-substituted benzamide in , which is highly lipophilic.
  • Reactivity : The ethyl group at position 3 on the benzothiazole could sterically hinder nucleophilic attacks compared to smaller substituents (e.g., CH₂ in ).

Biological Activity

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole moiety, which is often associated with various pharmacological effects, including anticancer and anti-inflammatory properties. The presence of fluorine and methoxy groups further enhances its biological profile, making it a candidate for further research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16FN2O3S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • A benzo[d]thiazole ring, contributing to its heterocyclic nature.
  • Fluorine atom at the 6-position, which may influence its lipophilicity and biological interactions.
  • Methoxy groups at the 3 and 5 positions of the benzamide moiety, which can enhance solubility and bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[d]thiazole ring through cyclization.
  • Introduction of the ethyl group via alkylation methods.
  • Incorporation of methoxy groups using methylation techniques.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related benzo[d]thiazole derivatives can inhibit cancer cell proliferation with IC50 values ranging from 10 to 20 µM against various cancer cell lines .

The proposed mechanisms of action for this compound involve:

  • Inhibition of specific enzymes involved in cancer cell metabolism.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival .

Anti-inflammatory Effects

Compounds with similar structural features have also demonstrated anti-inflammatory properties. They are believed to inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

Case Studies

  • Study on Structure-Activity Relationship (SAR) : In a study focusing on SAR, derivatives of benzo[d]thiazole were screened for their activity against Mycobacterium tuberculosis (Mtb). The findings suggested that modifications at the 6-position significantly enhanced potency against Mtb .
  • Pharmacokinetic Studies : A pharmacokinetic analysis showed that certain derivatives exhibited favorable absorption and distribution characteristics, indicating potential for oral bioavailability.

Data Summary Table

PropertyValue
Molecular FormulaC₁₅H₁₆FN₂O₃S
Molecular Weight320.36 g/mol
SolubilitySoluble in DMSO
Anticancer IC5010 - 20 µM
Anti-inflammatory ActivityModulates cytokines
BioavailabilityHigh in selected derivatives

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